(1R,2R,5S,6S,7S)-2-(benzylcarbamoyl)-3-[3-chloro-2-(hydroxymethyl)phenyl]-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid
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Overview
Description
LSM-36762 is an amino acid amide.
Scientific Research Applications
Synthesis and Structural Analysis
- Research by Kitchin and Stoodley (1973) involved the reduction and transformation of related bicyclic compounds, indicating the potential of such structures in synthetic organic chemistry (Kitchin & Stoodley, 1973).
- Alleman and Vogel (1993) studied the regio- and stereoselective thioamination of similar bicyclic derivatives, highlighting the importance of these compounds in producing selectively functionalized molecules (Alleman & Vogel, 1993).
- Gerber and Vogel (2001) achieved stereoselective synthesis of related 8-oxabicyclo compounds, useful in the asymmetric synthesis of complex molecules (Gerber & Vogel, 2001).
Mechanistic Insights and Transformations
- Campbell et al. (2009) described the synthesis of structurally similar compounds as key intermediates in developing potent antagonists, showing their utility in drug discovery (Campbell et al., 2009).
- Studies on the synthesis and transformation of higher terpenoids by Mironov et al. (2010) involved compounds with structural similarities, indicating the application of these frameworks in natural product synthesis (Mironov et al., 2010).
Applications in Crystallography and Stereochemistry
- Research by Wu et al. (2015) on the synthesis and crystal structure characterization of a closely related compound highlights the relevance of such structures in understanding stereochemistry and molecular interactions (Wu et al., 2015).
Properties
Molecular Formula |
C24H21ClN2O6 |
---|---|
Molecular Weight |
468.9 g/mol |
IUPAC Name |
(1R,2R,5S,6S,7S)-2-(benzylcarbamoyl)-3-[3-chloro-2-(hydroxymethyl)phenyl]-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid |
InChI |
InChI=1S/C24H21ClN2O6/c25-15-7-4-8-16(14(15)12-28)27-20(21(29)26-11-13-5-2-1-3-6-13)24-10-9-17(33-24)18(23(31)32)19(24)22(27)30/h1-10,17-20,28H,11-12H2,(H,26,29)(H,31,32)/t17-,18+,19+,20-,24+/m0/s1 |
InChI Key |
BSOCYPJRZOKXMA-YSKXDDPOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)[C@H]2[C@]34C=C[C@H](O3)[C@H]([C@@H]4C(=O)N2C5=C(C(=CC=C5)Cl)CO)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2C34C=CC(O3)C(C4C(=O)N2C5=C(C(=CC=C5)Cl)CO)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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